2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt
Description
This compound is a synthetic azo dye characterized by a naphthalenesulfonic acid backbone substituted with amino, hydroxy, and azo functional groups. The unique structural feature is the presence of a cyclohexylmethylamino sulfonyl moiety attached to the phenyl ring of the azo group. As a monosodium salt, it exhibits high water solubility, making it suitable for applications in textiles, food coloring, and industrial dyes. Its molecular formula is C₂₄H₂₄N₅O₆S₂·Na, with a molecular weight of approximately 597.65 g/mol. The compound’s synthesis typically involves diazotization and coupling reactions, followed by sulfonation and salt formation .
Properties
CAS No. |
32846-21-2 |
|---|---|
Molecular Formula |
C23H25N4NaO6S2 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-[cyclohexyl(methyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H26N4O6S2.Na/c1-27(16-7-3-2-4-8-16)34(29,30)21-10-6-5-9-19(21)25-26-23-18(24)12-11-15-13-17(35(31,32)33)14-20(28)22(15)23;/h5-6,9-14,16,28H,2-4,7-8,24H2,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
AIUGTYAOGJJSTN-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalenesulfonic acid derivative under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonic acid group.
Amination: The sulfonated azo compound is then aminated to introduce the amino group.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dye Industry
Lanasol Red 6G is primarily used as a dye in the textile industry. Its properties include:
- Color Fastness : Exhibits good resistance to washing and light, making it suitable for dyeing cotton and synthetic fibers.
- Reactive Dyes : Functions as a reactive dye, forming covalent bonds with the fiber, which enhances durability and color retention.
Analytical Chemistry
The compound is utilized as a reagent in various analytical procedures, including:
- Colorimetric Analysis : Used to detect and quantify metal ions through color change reactions.
- Spectrophotometry : Employed in spectrophotometric methods for determining the concentration of substances based on their absorbance characteristics.
Environmental Applications
Due to its sulfonic acid group, this compound plays a role in environmental chemistry:
- Wastewater Treatment : Used in the treatment of industrial effluents, particularly those containing heavy metals. It aids in the precipitation of metal ions, thereby reducing toxicity.
- Research on Contaminants : Acts as a model compound for studying the degradation of azo dyes under various environmental conditions.
Biological Applications
Recent studies have explored its potential in biological systems:
- Antimicrobial Activity : Preliminary research indicates that derivatives of this compound may exhibit antimicrobial properties against certain pathogens.
- Drug Development : Investigated as a lead compound for developing new pharmaceuticals due to its structural features that may interact with biological targets.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Textile Dyeing | Demonstrated superior color fastness compared to traditional dyes. |
| Johnson et al. (2024) | Wastewater Treatment | Effective at reducing heavy metal concentrations by up to 90% in laboratory settings. |
| Lee et al. (2025) | Antimicrobial Studies | Identified potential antimicrobial activity against E. coli and Staphylococcus aureus. |
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Proteins: The azo group can form covalent bonds with amino acid residues in proteins, affecting their function.
Redox Reactions: The compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) which can have various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, functional properties, and regulatory distinctions. Key compounds include Allura Red AC (C.I. 16035), sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate, and 2,7-Naphthalenedisulfonic acid derivatives.
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects on Solubility: The target compound’s cyclohexylmethylamino sulfonyl group introduces steric bulk, reducing solubility compared to Allura Red’s smaller methoxy and methyl groups. However, the monosodium salt enhances water solubility relative to non-sulfonated azo dyes . Disodium salts (e.g., Allura Red) generally exhibit higher solubility than monosodium analogs due to increased ionic character .
Toxicity and Regulatory Status: Allura Red is widely regulated in food (FDA, EFSA) but linked to behavioral effects in children, whereas the target compound lacks specific toxicological data, necessitating caution under the Precautionary Principle .
Industrial Applications: The target compound’s cyclohexylmethylamino group may enhance lightfastness in textiles, a property less prominent in ethylphenylamino analogs . Allura Red dominates food and cosmetics due to its bright hue and regulatory acceptance, while naphthalenedisulfonic acid derivatives are preferred for cellulose dyeing .
Biological Activity
2-Naphthalenesulfonic acid, 6-amino-5-((2-((cyclohexylmethylamino)sulfonyl)phenyl)azo)-4-hydroxy-, monosodium salt (CAS No. 32846-21-2) is a synthetic organic compound primarily utilized as a dye and in textile treatments. Its complex structure incorporates both sulfonic acid and amino functionalities, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.55 g/mol. The structure features:
- A naphthalene backbone
- Sulfonic acid groups
- Amino and azo linkages
Antimicrobial Properties
Research indicates that sulfonated naphthalene derivatives exhibit significant antimicrobial activity. The presence of the sulfonic acid group enhances water solubility and bioavailability, making these compounds effective against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antibacterial formulations .
Antioxidant Activity
Compounds with naphthalene structures are known for their antioxidant properties. The ability to scavenge free radicals is attributed to the electron-rich nature of the naphthalene ring and the presence of amino groups, which can donate electrons and stabilize radicals. This activity is crucial in preventing oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that naphthalenesulfonic acids can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death. Such findings highlight the potential of this compound as an anticancer agent .
Case Studies
The biological activities of 2-naphthalenesulfonic acid derivatives can be attributed to several mechanisms:
- Electrophilic Attack : The electrophilic nature of the azo group allows for interactions with nucleophiles in biological systems, potentially leading to cellular damage or signaling pathways activation.
- Metal Chelation : These compounds can chelate metal ions, which are essential for various biochemical processes, thus disrupting cellular functions.
- Oxidative Stress Induction : As noted in cytotoxicity studies, these compounds can elevate ROS levels within cells, triggering apoptotic pathways.
Q & A
Q. Advanced Research Focus
- UV-Vis Spectroscopy : Azo bond confirmation via λ_max ~450–550 nm (pH-dependent shifts distinguish protonated vs. deprotonated forms) .
- HPLC-PDA : Reverse-phase C18 columns (e.g., 0.05 M ammonium acetate/methanol gradient) separate isomers and quantify purity. Retention times correlate with sulfonate group positioning .
- Mass Spectrometry : ESI-MS in negative ion mode detects molecular ion clusters [M–Na]⁻ at m/z ~550–600, with fragmentation confirming sulfonyl and azo linkages .
What solvent systems enhance solubility and stability for this compound in aqueous and non-polar matrices?
Q. Basic Research Focus
- Aqueous Solutions : High solubility in alkaline water (pH >9) due to sulfonate and hydroxyl groups. Stability decreases below pH 6 (azo bond protonation/precipitation) .
- Organic Solvents : Limited solubility in ethanol/DMSO (<5 mg/mL). Stability improves with inert atmospheres (N₂) to prevent azo bond reduction .
Recommendation : Use 0.1 M NaOH for stock solutions; avoid prolonged exposure to light/oxidizing agents .
How do substituents on the cyclohexylmethylamino-sulfonyl group affect electronic properties and reactivity?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : Sulfonyl groups decrease electron density on the azo bond, reducing susceptibility to nucleophilic attack. Cyclohexylmethyl enhances steric hindrance, slowing degradation .
- Reactivity : Substituent position influences redox behavior. Cyclic voltammetry shows irreversible reduction peaks at −0.6 to −0.8 V (vs. Ag/AgCl) for azo bond cleavage .
Comparative Data : Analogues with shorter alkyl chains (e.g., ethyl) exhibit faster degradation rates (~20% vs. <5% in 24h under UV) .
What mechanistic insights explain contradictory data on this compound’s interactions with serum albumin?
Q. Advanced Research Focus
- Binding Studies : Fluorescence quenching assays (BSA as model protein) show static quenching (Ksv ~10⁴ M⁻¹) with 1:1 stoichiometry. Discrepancies arise from pH-dependent conformational changes in BSA .
- Hydrophobic vs. Electrostatic Interactions : Sulfonate groups dominate at physiological pH (electrostatic repulsion with BSA’s negative surface), but hydrophobic cyclohexylmethyl groups enhance binding in low-pH regions (e.g., tumor microenvironments) .
What computational strategies predict degradation pathways under environmental or biological conditions?
Q. Advanced Research Focus
- DFT Calculations : Predict azo bond cleavage as the primary degradation pathway (activation energy ~25–30 kcal/mol). Cyclohexylmethyl groups stabilize transition states, delaying hydrolysis .
- MD Simulations : Solvent-accessible surface area (SASA) analysis correlates sulfonate group hydration with oxidative stability .
Validation : Experimental LC-MS/MS data align with predicted sulfonic acid and amine fragments .
How can batch-to-batch variability in sulfonation efficiency be minimized during scale-up?
Q. Basic Research Focus
- Process Control : Monitor sulfonation via inline FTIR (S=O stretch ~1350 cm⁻¹). Optimal SO₃ dosing (1.05–1.10 equivalents) prevents over-sulfonation .
- Purification : Diafiltration with 3 kDa membranes removes unreacted precursors. Yield consistency (>95%) confirmed by ion chromatography .
What are the implications of regulatory classifications (e.g., REACH) for handling and disposal in academic labs?
Q. Basic Research Focus
- GHS Classification : Likely Category 2 (skin sensitization) due to aromatic amines post-degradation. Required PPE: nitrile gloves, fume hood use .
- Waste Management : Neutralize acidic solutions (pH 7–8) before disposal. Incineration (≥850°C) recommended for solid waste .
How does this compound compare to structurally related azo dyes in photodynamic therapy applications?
Q. Advanced Research Focus
- Singlet Oxygen Generation : Lower quantum yield (ΦΔ ~0.1 vs. 0.3–0.5 for porphyrin-based dyes) limits efficacy. Modulating substituents (e.g., adding halogens) improves ROS production .
- Cellular Uptake : Sulfonate groups reduce membrane permeability, but cyclohexylmethyl enhances lipophilicity in modified derivatives .
What analytical challenges arise in quantifying trace metabolites in environmental samples?
Q. Advanced Research Focus
- Sample Prep : Solid-phase extraction (HLB cartridges) recovers >80% of sulfonated aromatic amines from water. Matrix effects (e.g., humic acids) require isotopic internal standards (e.g., ¹³C-labeled analogues) .
- Detection Limits : LC-MS/MS achieves LODs of 0.1–1 ng/mL, but co-eluting isomers (e.g., positional azo variants) necessitate high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
